molecular formula C23H23N5O4 B2901649 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide CAS No. 1207062-25-6

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide

Cat. No.: B2901649
CAS No.: 1207062-25-6
M. Wt: 433.468
InChI Key: JOMCKWYSHBXFRU-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide is a potent and selective small-molecule inhibitor identified in research for targeting Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating cell adhesion, migration, proliferation, and survival . Its activity is frequently dysregulated in cancer, contributing to tumor progression, metastasis, and drug resistance . This compound exerts its effect by competitively binding to the ATP-binding pocket of FAK, thereby inhibiting its kinase activity and subsequent downstream signaling. Research applications for this acrylamide derivative are primarily focused in oncology, where it is used as a chemical probe to investigate the specific functions of FAK in cancer cell invasion, metastasis, and survival within the tumor microenvironment . Studies utilizing this inhibitor help to elucidate FAK-mediated mechanisms and validate its potential as a therapeutic target for various solid tumors. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-13(2)16-11-22(30)26-23(24-16)28-20(10-17(27-28)15-5-6-15)25-21(29)8-4-14-3-7-18-19(9-14)32-12-31-18/h3-4,7-11,13,15H,5-6,12H2,1-2H3,(H,25,29)(H,24,26,30)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMCKWYSHBXFRU-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyDetails
CAS Number 1207062-30-3
Molecular Formula C21H19N5O4
Molecular Weight 405.4 g/mol
Structure Chemical Structure

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines. For instance, treatment with this compound led to significant accumulation of cells in the G2-M phase, suggesting a blockade in cell division processes .
  • Induction of Apoptosis : Studies have reported that the compound can trigger apoptosis in cancer cells. The activation of caspase pathways was observed, indicating that the compound promotes programmed cell death through intrinsic apoptotic pathways .
  • Senescence Induction : The compound has demonstrated the ability to induce senescence-like effects in melanoma cells, characterized by morphological changes and increased SA-β-gal activity, which are markers of cellular aging .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : In laboratory settings, this compound inhibited the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The IC50 values varied depending on the cell type but generally indicated potent activity against tumor growth .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have shown that modifications to the molecular structure can significantly influence biological activity. For example:

ModificationEffect on Activity
Substitution on the dioxole ringIncreased cytotoxicity against melanoma cells
Variations in cyclopropyl groupAltered pharmacokinetic properties and bioavailability

Study 1: Melanoma Cell Lines

A study involving human melanoma A375 cells treated with varying concentrations of the compound showed dose-dependent effects on cell viability and apoptosis rates. Flow cytometry revealed significant changes in cell cycle distribution post-treatment, confirming the compound's role in inducing G2-M phase arrest and subsequent apoptosis .

Study 2: Breast Cancer Models

In another study focusing on breast cancer models, this compound was administered to MCF7 cell lines. Results indicated a significant reduction in cell proliferation and an increase in apoptotic markers compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs:

Compound CAS/ID Molecular Formula Key Substituents Stereochemistry Notable Properties/Bioactivity
Target Compound: (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide N/A C23H24N6O4 Cyclopropyl, isopropyl-pyrimidinone (Z) High lipophilicity (predicted); pyrimidinone may enhance target binding via H-bonding .
(E)-3-Benzo[1,3]dioxol-5-yl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide N/A C26H22N6O2 Pyridinyl-pyrimidinyl, methylphenyl (E) Demonstrated in vitro bioactivity (unspecified); (E)-isomer may reduce steric hindrance .
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide 1173317-06-0 C16H13N5O4 Oxadiazole, methylpyrazole (Z) Lower molecular weight (339.31 g/mol); oxadiazole may improve metabolic stability .
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide 450339-93-2 C23H21N3O5S Thieno-pyrazol, dimethylphenyl, sulfone (Z) Sulfone group enhances solubility; thieno-pyrazol may improve pharmacokinetics .

Key Observations:

Structural Variations: The target compound uniquely combines a pyrimidinone ring with a cyclopropyl group, which may enhance target selectivity compared to pyridinyl-pyrimidinyl analogs . Sulfone groups in thieno-pyrazol derivatives (e.g., ) improve aqueous solubility, a critical factor for drug development.

Stereochemical Impact :

  • The (Z)-configuration in the target compound and its analogs may enforce a rigid conformation, optimizing interactions with hydrophobic binding pockets .

The target compound’s pyrimidinone moiety could similarly modulate enzymatic activity .

Research Findings and Implications

  • Pharmacological Potential: The benzodioxole-acrylamide framework is associated with anticancer activity, as seen in ferroptosis-inducing compounds (FINs) . The target compound’s structural complexity suggests it may act on multiple pathways, though empirical validation is needed.
  • Agricultural Applications : Analogous acrylamides are investigated in pest management due to their bioactivity against insects . The target compound’s cyclopropyl group may enhance persistence in biological systems.
  • Limitations : Lack of physicochemical data (e.g., solubility, melting point) for the target compound hinders direct comparison. Further synthesis and profiling are required .

Preparation Methods

Synthesis of 4-Isopropyl-6-Oxo-1,6-Dihydropyrimidin-2-yl Substituent

The pyrimidinone ring is constructed via a modified Biginelli reaction:

  • Ethyl acetoacetate reacts with urea and isopropyl iodide in ethanol under reflux (12 h) to form 4-isopropyl-6-oxo-1,6-dihydropyrimidin-2(3H)-one.

Formation of 3-Cyclopropyl-1H-Pyrazol-5-Amine

A cyclocondensation strategy is employed:

  • Cyclopropyl hydrazine reacts with ethyl 3-oxopent-4-enoate in acetic acid at 60°C, yielding 3-cyclopropyl-1H-pyrazol-5-amine.

Coupling Pyrimidinone and Pyrazole Moieties

The pyrimidinone and pyrazole fragments are linked via nucleophilic substitution:

  • 4-Isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl chloride (generated using POCl₃) reacts with 3-cyclopropyl-1H-pyrazol-5-amine in DMF at 100°C, forming 3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine.

Stereoselective Formation of the (Z)-Acrylamide Linker

The critical (Z)-configuration is achieved via kinetic control during amide bond formation:

Step 1: Coupling Reaction
The acryloyl chloride (0.1 mol) is added dropwise to a solution of the pyrazole-pyrimidinone amine (0.1 mol) and N,N-diisopropylethylamine (DIPEA, 0.3 mol) in anhydrous THF at −20°C. The reaction is stirred for 4 h to yield the (Z)-isomer preferentially.

Step 2: Purification
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (1:1), affording the (Z)-acrylamide in 68% yield.

Optimization Data and Comparative Analysis

Table 1: Effect of Coupling Agents on (Z)-Selectivity

Coupling Agent Solvent Temp (°C) (Z):(E) Ratio Yield (%)
EDCI·HCl DCM 25 1:2.5 45
BOP THF −20 3:1 68
DCC DMF 0 1:1 52

Data aggregated from.

Table 2: Reaction Conditions for Key Intermediates

Intermediate Reagents Conditions Yield (%)
Benzo[d]dioxol-5-carbaldehyde Catechol, CH₂Cl₂, K₂CO₃ 80°C, 6 h 82
4-Isopropyl-6-oxo-pyrimidin-2-yl Ethyl acetoacetate, urea Reflux, 12 h 75
Pyrazole-pyrimidinone amine POCl₃, DMF 100°C, 8 h 63

Data derived from.

Mechanistic Insights and Challenges

Stereochemical Control

The (Z)-configuration is thermodynamically less favored but can be stabilized by intramolecular hydrogen bonding between the acrylamide carbonyl and the pyrimidinone NH group. Low-temperature conditions (−20°C) suppress isomerization to the (E)-form.

Side Reactions

  • Pyrazole Ring Oxidation : The 3-cyclopropyl group is susceptible to ring-opening under strong acidic conditions, necessitating pH control during coupling.
  • Pyrimidinone Hydrolysis : The 6-oxo group may hydrolyze in aqueous media, requiring anhydrous solvents during reactions.

Q & A

Q. What are the common synthetic routes for this acrylamide derivative, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step protocols, including:

  • Acid chloride coupling : Reacting benzo[d][1,3]dioxol-5-yl acrylate intermediates with pyrazole or pyrimidine derivatives using triethylamine as a base in chloroform or DMF .
  • Cyclopropane functionalization : Introducing the cyclopropyl group via nucleophilic substitution under inert atmospheres .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction kinetics, while controlled temperatures (20–60°C) minimize side reactions . Critical parameters include stoichiometric ratios, pH (neutral to slightly basic), and purification via column chromatography .

Q. Which characterization techniques are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., Z/E configuration) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological activities are observed in structurally related compounds?

Analogues with benzo[d][1,3]dioxole and pyrazole motifs exhibit:

  • Anticancer activity : Inhibition of kinase pathways via acrylamide-mediated covalent binding .
  • Antimicrobial effects : Disruption of bacterial membrane integrity .
  • Anti-inflammatory properties : COX-2 inhibition through pyrimidine interactions . These activities suggest potential targets in enzymatic or receptor-mediated pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across experimental models?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based kinase assays vs. cell viability assays) .
  • Metabolic stability differences : Use liver microsome studies to compare interspecies metabolism .
  • Target promiscuity : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify off-target effects .

Q. What methodological approaches optimize regioselectivity in the final acrylamide coupling step?

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., triethylamine vs. DMAP) to map optimal conditions .
  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing byproduct formation .
  • Protecting group strategies : Temporarily block reactive pyrazole NH groups to direct coupling to the acrylamide carbonyl .

Q. What computational strategies predict binding affinity and selectivity against enzymatic targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., pyrimidine moiety binding to hinge regions) .
  • Molecular Dynamics (MD) simulations : Assess binding stability under physiological conditions (e.g., solvation effects on benzo[d][1,3]dioxole π-π stacking) .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronegativity (e.g., cyclopropyl vs. isopropyl) with inhibitory potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.